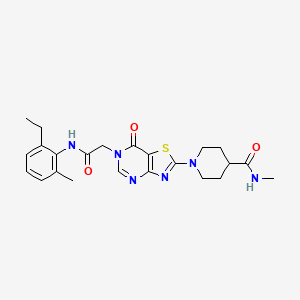

![molecular formula C15H20N4O3 B2886246 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-38-8](/img/structure/B2886246.png)

3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

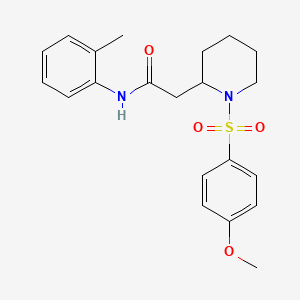

“3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA, and play crucial roles in cellular energy systems and signal transduction .

Molecular Structure Analysis

As a purine derivative, “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would have a structure based on the purine skeleton, which consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “3-hexyl-1,7-dimethyl” part of the name suggests that there are hexyl and methyl groups attached to the purine ring, but without more specific information or a structural diagram, it’s difficult to provide a detailed analysis of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involving “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can participate in a variety of chemical reactions, including those involving their amino and keto groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure. Purines are generally water-soluble and can form hydrogen bonds with water and other molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound, due to its purine scaffold, may have applications in anticancer research. Purine analogues are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for cancer treatment. They can act as substrates or inhibitors for enzymes like adenosine deaminase and guanase, which are crucial in purine metabolism .

Antiviral and Antibacterial Agents

The purine core of the compound is also significant in the development of antiviral and antibacterial agents. Purine derivatives have been used extensively as antiviral agents, particularly against herpes or AIDS. Their mechanism involves the inhibition of viral DNA polymerase, thereby preventing viral replication .

Anti-inflammatory Applications

Compounds with a pyrimidine or purine base, like our compound of interest, have shown potent anti-inflammatory properties. They can be used to study the inflammatory pathways and develop new anti-inflammatory drugs .

Pharmacological Studies

In pharmacology, this compound could be used to study the interaction with various biological targets. It could serve as a lead compound for the synthesis of drugs with improved pharmacokinetic and pharmacodynamic properties .

Organic Synthesis

In the field of organic synthesis, such a compound could be used as a precursor or intermediate for the synthesis of more complex molecules. Its purine base is a versatile building block for constructing various heterocyclic compounds .

Biochemical Research

Biochemically, it could be important in studying nucleic acid interactions and metabolism, as purines are fundamental components of DNA and RNA. It may also be used in enzyme studies, given its structural similarity to naturally occurring purines .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry to identify or quantify biological molecules, especially in complex mixtures .

Medicinal Chemistry

Finally, in medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. The modification of its structure could lead to the discovery of new drugs with specific biological activities .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hexyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-5-6-7-8-18-13(20)11-12(17(3)15(18)21)16-14-19(11)9-10(2)22-14/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJUYVMKWPRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2886177.png)

![3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2886179.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)